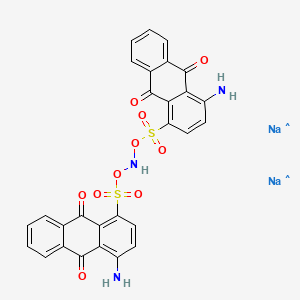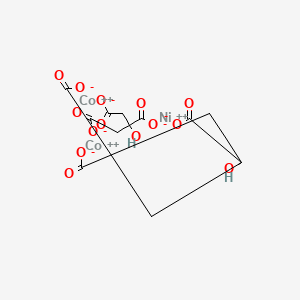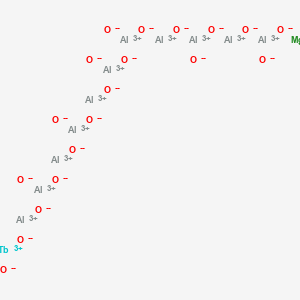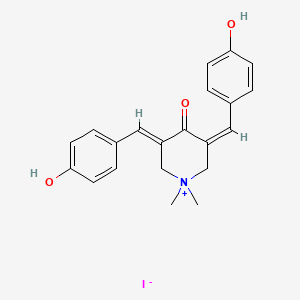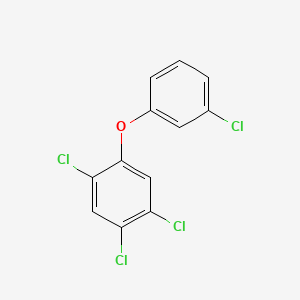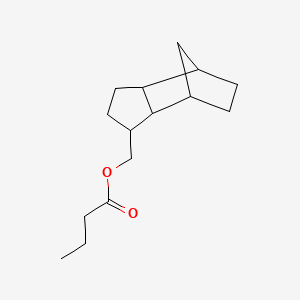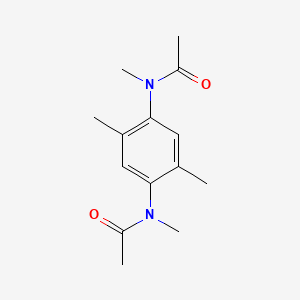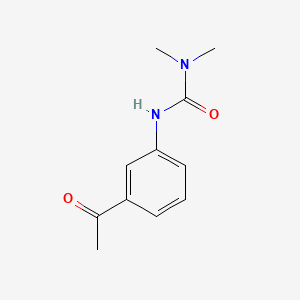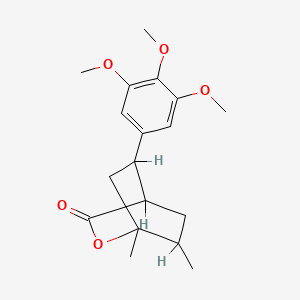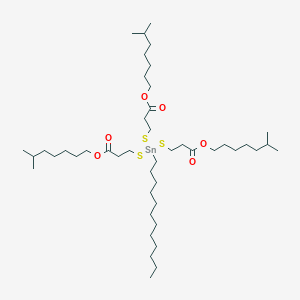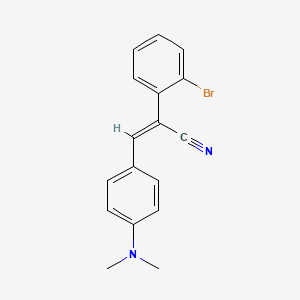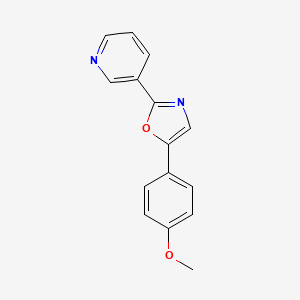
Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring fused with an oxazole ring, which is further substituted with a p-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-methoxybenzaldehyde with an amino acid derivative to form an intermediate, which then undergoes cyclization to yield the desired oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process. Additionally, the scalability of the synthetic route is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,5-dicarboxylic acid: Another pyridine derivative with different functional groups.
Pyridine-2-oxazole: A compound with a similar oxazole ring but different substitution patterns.
Uniqueness
Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- is unique due to the presence of the p-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
33864-03-8 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-6-4-11(5-7-13)14-10-17-15(19-14)12-3-2-8-16-9-12/h2-10H,1H3 |
InChI Key |
LHPXYPROPRFEQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3 |
melting_point |
100 - 101 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


